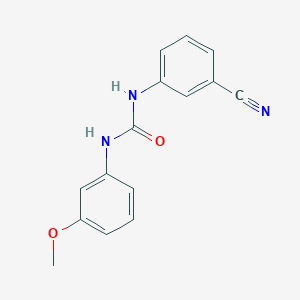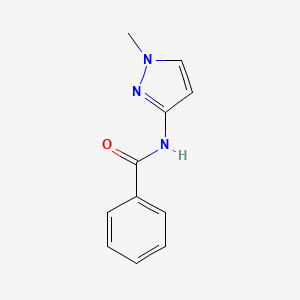
1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have an effect on the expression of certain genes that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea in lab experiments is its potential anti-tumor properties. It has been found to be effective in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its effectiveness.
Direcciones Futuras
There are several future directions for the research and development of 1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea. One of the main areas of focus is the development of new anti-cancer drugs that are based on its structure and mechanism of action. Additionally, there is potential for its use in the treatment of other diseases such as diabetes and Alzheimer's disease. Further research is also needed to fully understand its mechanism of action and optimize its effectiveness.
Métodos De Síntesis
1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea can be synthesized using different methods. One of the most commonly used methods is the reaction of 3-cyanophenyl isocyanate with 3-methoxyaniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. Other methods include the reaction of 3-cyanophenyl isocyanate with 3-methoxyphenylamine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-tumor properties and has been used in the development of anti-cancer drugs. It has also been studied for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease. Additionally, it has been used in the development of new materials for electronic and optical applications.
Propiedades
IUPAC Name |
1-(3-cyanophenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-14-7-3-6-13(9-14)18-15(19)17-12-5-2-4-11(8-12)10-16/h2-9H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAZOELKOAXCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)


![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)

![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)